Synthetic Utility: Verified Precursor to Potent Non-Classical Antifolates
1-Phenylpyrrolidin-3-ol is a documented and essential intermediate in the synthesis of 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines, a class of non-classical antifolates. While the parent compound itself is not the active agent, its derivatives, specifically 25e (4-fluoro) and 25h (4-chloro), demonstrate quantifiable potency. In comparative cell viability assays against the adriamycin-resistant lung carcinoma cell line H23/0.3, these derivatives were more potent than the clinical comparator methotrexate (MTX) [1]. This establishes the 1-phenylpyrrolidin-3-ol scaffold as a productive starting point for generating compounds with activity in a resistant cancer model, unlike generic pyrrolidin-3-ols which lack the necessary N-aryl group for this specific pharmacophore.
| Evidence Dimension | In vitro cytotoxicity (Derivative potency) |
|---|---|
| Target Compound Data | Derivatives 25e and 25h more potent than MTX |
| Comparator Or Baseline | Methotrexate (MTX) |
| Quantified Difference | 25e and 25h were more potent than MTX in inhibiting H23/0.3 cell growth |
| Conditions | Human lung carcinoma H23/0.3 (adriamycin resistant) cell line |
Why This Matters
For researchers developing antifolate therapeutics, this compound provides access to a scaffold with demonstrated ability to overcome adriamycin resistance, a common clinical hurdle.
- [1] Huang YL, Lien EJ, Chen YL, et al. Non-classical antifolates, 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines and 2,4-Diamino-6(5H)-oxopyrimidines, synthesis and antitumor studies. Bioorg Med Chem. 2003;11(1):145-157. View Source
